

Publish Comparison Guide: GC-MS Fragmentation Pattern of 2-Isopropyl-5- methylbenzaldehyde

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Compound of Interest

Compound Name: 2-Isopropyl-5-methylbenzaldehyde

Cat. No.: B13946230

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Executive Summary

2-Isopropyl-5-methylbenzaldehyde (CAS: Generic isomer ref 1866-03-1 often conflated; specific structure defined below) is a critical aromatic aldehyde often found as a minor constituent in essential oils (e.g., *Cuminum cyminum*) or as a synthetic intermediate for thymol derivatives.

Its identification is frequently complicated by the presence of its positional isomers, most notably Cuminaldehyde (4-isopropylbenzaldehyde) and Carvacryl aldehyde (5-isopropyl-2-methylbenzaldehyde).

The Core Differentiator: While all three isomers share a molecular ion (

) of m/z 162, **2-Isopropyl-5-methylbenzaldehyde** exhibits a distinct "Ortho Effect." The proximity of the isopropyl group (position 2) to the carbonyl group (position 1) facilitates a unique fragmentation pathway—specifically the loss of water (

) and enhanced methyl loss (

)—which is mechanistically suppressed in the para-substituted Cuminaldehyde.

Chemical Identity & Structural Logic

Feature	Target Compound	Primary Alternative (Isomer A)	Secondary Alternative (Isomer B)
Name	2-Isopropyl-5-methylbenzaldehyde	Cuminaldehyde	5-Isopropyl-2-methylbenzaldehyde
IUPAC	5-Methyl-2-(propan-2-yl)benzaldehyde	4-(Propan-2-yl)benzaldehyde	2-Methyl-5-(propan-2-yl)benzaldehyde
Structure	Aldehyde @ C1 Isopropyl @ C2 (Ortho)Methyl @ C5	Aldehyde @ C1 Isopropyl @ C4 (Para)No Methyl group (H)	Aldehyde @ C1 Methyl @ C2 (Ortho)Isopropyl @ C5
Formula		(Note: C10 vs C11)	
MW	162.23 g/mol	148.20 g/mol	162.23 g/mol
Key Feature	Ortho-Isopropyl steric strain	Para-substitution (Symmetric)	Ortho-Methyl steric strain

“

Critical Note on Molecular Weight: Researchers must note that Cuminaldehyde (

, MW 148) is a homolog, not a direct isomer of the target (

, MW 162). The true isomeric challenge lies with 5-isopropyl-2-methylbenzaldehyde (Carvacryl aldehyde). This guide focuses on distinguishing the Target from both the homolog (common co-eluter) and the true isomer.

Experimental Protocol

To ensure reproducible fragmentation, the following GC-MS parameters are recommended. This protocol minimizes thermal degradation while maximizing resolution of isomers.

Instrumentation & Conditions

- System: Agilent 7890B GC / 5977B MSD (or equivalent).
- Column: DB-5MS UI (30 m × 0.25 mm × 0.25 μm). Rationale: Low-bleed, non-polar phase essential for resolving aromatic isomers.
- Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
- Inlet: Split/Splitless @ 250°C. Split ratio 50:1.
- Oven Program:
 - 60°C (Hold 1 min) — Traps volatiles.
 - Ramp 5°C/min to 200°C — Slow ramp separates isomers.
 - Ramp 20°C/min to 280°C (Hold 3 min).
- MS Source: Electron Ionization (EI) @ 70 eV. Source Temp: 230°C. Quad Temp: 150°C.
- Scan Range: m/z 40–350.

Fragmentation Analysis & Mechanism

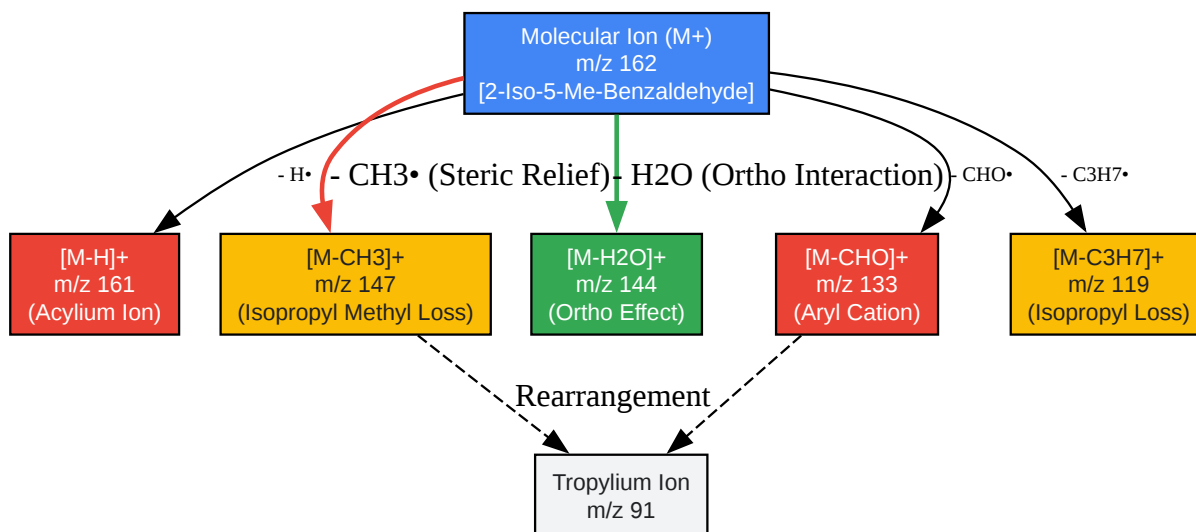
The fragmentation of **2-Isopropyl-5-methylbenzaldehyde** is governed by the stability of the aromatic ring and the interaction between the ortho-substituents.

Primary Fragmentation Pathways

- Molecular Ion (
):m/z 162. Distinct and stable aromatic ion.[1]
- Loss of Methyl (
):m/z 147.

- Mechanism: Cleavage of a methyl group from the isopropyl chain. Enhanced in the ortho isomer due to relief of steric strain between the carbonyl oxygen and the bulky isopropyl group.
- Loss of Formyl Radical (
):m/z 133.
 - Mechanism:
-cleavage of the aldehyde group (
). Common to all benzaldehydes.
- The "Ortho Effect" (Loss of Water,
):m/z 144.
 - Mechanism: Specific to ortho-isomers. The carbonyl oxygen abstracts a hydrogen from the -carbon (methine) of the isopropyl group, followed by elimination of . This peak is absent or negligible in para-isomers like Cuminaldehyde.
- Tropylium Ion Formation (
):m/z 91.
 - Characteristic of benzyl derivatives.[2]

Visualized Pathway (Graphviz)



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Caption: Fragmentation pathway of **2-Isopropyl-5-methylbenzaldehyde**. Green arrow indicates the diagnostic "Ortho Effect" pathway absent in para-isomers.

Comparative Data Analysis

The following table contrasts the target molecule with its most common confusers.

Ion (m/z)	2-Isopropyl-5-methylbenzaldehyde (Target)	5-Isopropyl-2-methylbenzaldehyde (Isomer)	Cuminaldehyde (Homolog)
162 ()	High	High	N/A (MW 148)
148 ()	N/A	N/A	High
147 ()	High (Base Peak Candidate)	Medium	N/A
144 ()	Present (Diagnostic)	Present (Weak)	Absent
133 ()	Medium	Medium	N/A
119 ()	Medium	High	High (Base Peak)
91	High	High	High

Differentiation Logic:

- Target vs. Cuminaldehyde: Check the Molecular Ion. If m/z is Cuminaldehyde.^[2] If m/z is the target or its isomer.
- Target vs. 5-Isopropyl-2-methylbenzaldehyde: Both have m/z .
 - Target (2-Isopropyl): The bulky isopropyl group at the ortho position creates significant steric strain, promoting the loss of a methyl radical (

, m/z 147) to relieve crowding. The ratio of 147/162 will be higher for the target.

- Isomer (2-Methyl): The ortho-methyl group is less bulky. The "Ortho Effect" here typically leads to water loss (m/z 144) but the loss of the isopropyl group (at position 5, meta) is purely driven by fragmentation energy, not steric relief.

References

- NIST Mass Spectrometry Data Center. Mass Spectrum of Cuminaldehyde (4-Isopropylbenzaldehyde). National Institute of Standards and Technology. [3] [\[Link\]](#)
- PubChem. Compound Summary: 5-Isopropyl-2-methylbenzaldehyde. National Center for Biotechnology Information. [\[Link\]](#)
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Ortho Effect mechanisms).
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